molecular formula C19H29Cl2N3O5S B190131 Sulamserod hydrochloride CAS No. 184159-40-8

Sulamserod hydrochloride

Cat. No.: B190131
CAS No.: 184159-40-8
M. Wt: 482.4 g/mol
InChI Key: JJOQGHGEIKOGPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sulamserod hydrochloride involves a multi-step process. Here is a general outline of the synthetic route:

    Chlorination: The process begins with the chlorination of 1,4-benzodioxan in acetic acid to produce the 6,7-dichloro derivative.

    Friedel-Crafts Acylation: This derivative undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form a ketone.

    Nitration: The ketone is then nitrated using fuming nitric acid to yield a nitro compound.

    Hydrogenation: The nitro group is hydrogenated, and the halogen atoms are simultaneously hydrogenolyzed in the presence of palladium on carbon, resulting in an amino ketone.

    Protection and Chlorination: The amino group is protected as an acetamide, followed by chlorination using N-chlorosuccinimide.

    Aldol Condensation: The protected amino ketone undergoes aldol condensation with pyridine-4-carboxaldehyde in ethanolic potassium hydroxide to form an unsaturated ketone.

    Hydrogenation: The unsaturated ketone is hydrogenated over palladium on carbon to generate a saturated ketone, which is further hydrogenated using rhodium on alumina to produce the corresponding piperidine.

Chemical Reactions Analysis

Sulamserod hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acetyl chloride, aluminum chloride, fuming nitric acid, palladium on carbon, N-chlorosuccinimide, and rhodium on alumina. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Sulamserod hydrochloride has several scientific research applications:

Mechanism of Action

Sulamserod hydrochloride exerts its effects by selectively antagonizing the 5-HT4 receptor, a type of serotonin receptor. This antagonism inhibits the receptor’s activity, leading to increased gastrointestinal motility and other therapeutic effects. The molecular targets involved include the 5-HT4 receptor, which plays a role in modulating neurotransmitter release and smooth muscle contraction in the gastrointestinal tract .

Comparison with Similar Compounds

Sulamserod hydrochloride is unique in its selective antagonism of the 5-HT4 receptor. Similar compounds include:

This compound stands out due to its specific receptor selectivity and its potential therapeutic applications in gastrointestinal disorders .

Biological Activity

Sulamserod hydrochloride, a derivative of sulphonamide compounds, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound belongs to the class of sulphonamides, which are known for their broad pharmacological properties. These compounds have been utilized in the treatment of various conditions due to their ability to inhibit bacterial growth and reduce inflammation. The compound's structure includes a benzene sulphonamide backbone, which is pivotal for its biological activity.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found that compounds related to Sulamserod inhibited edema by approximately 94.69% at 1 hour post-administration, with sustained effects observed at 2 and 3 hours (89.66% and 87.83%, respectively) . This suggests that Sulamserod may effectively mitigate inflammation through similar mechanisms.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro assessments revealed that related compounds had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and 6.63 mg/mL against Bacillus subtilis . The effectiveness against Escherichia coli was also noted, with a MIC of 6.72 mg/mL, indicating its potential as an alternative treatment for infections caused by resistant strains .

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

3. Antioxidant Activity

Research has shown that this compound possesses antioxidant properties comparable to established antioxidants like Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C’s IC50 of 0.2090 mg/mL . This indicates its potential utility in combating oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, which allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. Studies suggest that modifications to the sulphonamide structure can enhance its efficacy against specific pathogens or improve its anti-inflammatory effects .

Case Studies

Case Study: Efficacy Against Resistant Strains
In a comparative study involving various diarylpentanoids and their derivatives, this compound demonstrated notable activity against ampicillin-resistant strains of E. cloacae, highlighting its potential role in addressing antibiotic resistance . This case underscores the importance of exploring sulphonamide derivatives in developing new antimicrobial agents.

Properties

CAS No.

184159-40-8

Molecular Formula

C19H29Cl2N3O5S

Molecular Weight

482.4 g/mol

IUPAC Name

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H

InChI Key

JJOQGHGEIKOGPO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Isomeric SMILES

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-]

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Origin of Product

United States

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